4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)-
Overview
Description
4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)- is a useful research compound. Its molecular formula is C32H27NO4 and its molecular weight is 489.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Physical Characterization
4(1H)-Pyridinone derivatives have been extensively studied for their structural and physical properties. For instance, Nelson et al. (1988) synthesized a series of 3-hydroxy-2-methyl-4(1H)-pyridinones with various substituents, analyzing their structures through X-ray diffraction, mass spectrometry, and spectroscopic methods. These compounds demonstrated significant hydrogen bonding, influencing their solubility and physical behavior. Similarly, studies by Suresh et al. (2007) on polysubstituted pyridines revealed their nearly planar structures and how their molecular packing is influenced by different intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions (Nelson, 1988) (Suresh, 2007).
Chelation and Metal Ion Interaction
4(1H)-Pyridinone derivatives have shown promise as chelating agents due to their high affinity for metal ions, which is crucial for therapeutic applications, including metal decorporation. Santos et al. (2005) developed a bis(3-hydroxy-4-pyridinone) derivative of EDTA, demonstrating its effectiveness in aluminum removal in vivo, which could have implications for treating conditions like Alzheimer's disease. Another study by Santos et al. (2004) introduced a bis(3-hydroxy-4-pyridinone) derivative of iminodiacetic acid, showcasing its superior chelating efficiency for trivalent metal ions compared to existing chelators like Deferriprone (Santos, 2005) (Santos, 2004).
Synthetic Methodologies and Derivatives
The synthesis and functionalization of 4(1H)-pyridinone derivatives have been areas of active research, leading to the development of compounds with potential therapeutic applications. Al-thamili et al. (2020) reported the synthesis of highly functionalized N-1-(2-pyridinylmethyl)-3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones, which were characterized through NMR, X-ray crystallography, and DFT studies, highlighting the versatility of these compounds in chemical synthesis (Al-thamili, 2020).
Potential Therapeutic Applications
Beyond their structural and chelating properties, 4(1H)-pyridinone derivatives are being explored for various therapeutic applications, including their role in chelation therapy for metal overload conditions. The work by Dobbin et al. (1993) introduced a range of novel bidentate ligands containing the 3-hydroxy-4(1H)-pyridinone chelating moiety, which showed oral activity in iron-overloaded mice, indicating their potential as orally active iron chelators with clinical applications (Dobbin, 1993).
Properties
IUPAC Name |
1,5-dibenzhydryloxy-2-(hydroxymethyl)pyridin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27NO4/c34-23-28-21-29(35)30(36-31(24-13-5-1-6-14-24)25-15-7-2-8-16-25)22-33(28)37-32(26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-22,31-32,34H,23H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYDUUIKQDPPNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CN(C(=CC3=O)CO)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471899 | |
Record name | 4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114875-63-7 | |
Record name | 1,5-Bis(diphenylmethoxy)-2-(hydroxymethyl)-4(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114875-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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